molecular formula C22H21NO6 B4298681 ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE

ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE

Cat. No.: B4298681
M. Wt: 395.4 g/mol
InChI Key: ULZNSJWUIBSMNE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is a complex organic compound that features a combination of aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common method involves the esterification of 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen ring can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate.

    Reduction: Formation of ethyl 3-(4-methoxyphenyl)-3-{[(2-hydroxy-2H-chromen-3-yl)carbonyl]amino}propanoate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific properties such as UV absorption.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE involves its interaction with various molecular targets. The chromen ring can interact with enzymes and receptors, modulating their activity. The methoxy and ester groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate
  • Ethyl 3-(4-methoxyphenyl)-3-{[(2-hydroxy-2H-chromen-3-yl)carbonyl]amino}propanoate
  • Ethyl 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}butanoate

Uniqueness

Ethyl 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is unique due to the presence of both methoxy and chromen groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(2-oxochromene-3-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-3-28-20(24)13-18(14-8-10-16(27-2)11-9-14)23-21(25)17-12-15-6-4-5-7-19(15)29-22(17)26/h4-12,18H,3,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZNSJWUIBSMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE
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ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE
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ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE
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ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE
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ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE
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ETHYL 3-(4-METHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE

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